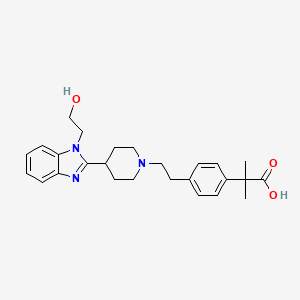

Desethylbilastine

Description

Structure

3D Structure

Properties

Molecular Formula |

C26H33N3O3 |

|---|---|

Molecular Weight |

435.6 g/mol |

IUPAC Name |

2-[4-[2-[4-[1-(2-hydroxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-methylpropanoic acid |

InChI |

InChI=1S/C26H33N3O3/c1-26(2,25(31)32)21-9-7-19(8-10-21)11-14-28-15-12-20(13-16-28)24-27-22-5-3-4-6-23(22)29(24)17-18-30/h3-10,20,30H,11-18H2,1-2H3,(H,31,32) |

InChI Key |

RMALIQMLRXZLAU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)CCN2CCC(CC2)C3=NC4=CC=CC=C4N3CCO)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Desethylbilastine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of Desethylbilastine, a primary metabolite of the second-generation antihistamine, Bilastine. While Bilastine undergoes minimal metabolism, understanding the synthesis and properties of its potential metabolites is crucial for comprehensive drug development programs, including impurity profiling and safety assessments. This document outlines a step-by-step synthetic protocol, starting from commercially available precursors, and provides predicted analytical data for the final compound and key intermediates. The presented methodologies are based on established organic chemistry principles and analogous reactions reported in the scientific literature.

Introduction

Bilastine is a non-sedating, long-acting H1 histamine receptor antagonist widely used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria. Preclinical and clinical studies have consistently shown that Bilastine is minimally metabolized in humans, with the majority of the administered dose being excreted unchanged. However, the identification and characterization of any potential metabolites are fundamental aspects of drug safety and metabolism studies. This compound, the N-de-ethylated analog of the ethoxyethyl side chain of Bilastine, represents a potential, albeit minor, metabolic product.

This guide details a feasible synthetic pathway for this compound, enabling its preparation as a reference standard for analytical and toxicological studies. The proposed synthesis is a multi-step process involving the preparation of two key intermediates, followed by their coupling and final hydrolysis.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned through a convergent approach, as illustrated in the workflow diagram below. The synthesis is divided into three main stages:

-

Stage 1: Synthesis of the benzimidazole-piperidine core with a hydroxyethyl side chain (Intermediate 2).

-

Stage 2: Synthesis of the substituted phenylpropanoic acid side chain with a reactive leaving group (Intermediate 4).

-

Stage 3: Coupling of the two intermediates followed by hydrolysis to yield this compound.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 1-(2-Hydroxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole (Intermediate 2)

Step 1.1: Synthesis of 2-(Piperidin-4-yl)-1H-benzimidazole (Intermediate 1)

-

To a solution of o-phenylenediamine (1.0 eq) in 4M hydrochloric acid, piperidine-4-carboxylic acid (1.0 eq) is added.

-

The reaction mixture is heated to reflux for 24-48 hours and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is cooled to room temperature, and the pH is adjusted to 8-9 with a 5M sodium hydroxide solution.

-

The precipitated solid is collected by filtration, washed with water, and dried under vacuum to afford Intermediate 1 .

Step 1.2: Synthesis of 1-(2-Hydroxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole (Intermediate 2)

-

Intermediate 1 (1.0 eq) is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF).

-

A base, for instance, potassium carbonate (2.0 eq), is added to the solution.

-

2-Chloroethanol (1.2 eq) is added dropwise, and the mixture is heated to 80-100 °C for 12-24 hours, with monitoring by TLC.

-

After cooling, the reaction mixture is poured into water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield Intermediate 2 .

Stage 2: Synthesis of Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate (Intermediate 4)

Step 2.1: Synthesis of Methyl 2-(4-(2-chloroacetyl)phenyl)-2-methylpropanoate (Intermediate 3)

-

To a cooled (0 °C) suspension of anhydrous aluminum chloride (2.5 eq) in dichloromethane, methyl 2-methyl-2-phenylpropanoate (1.0 eq) is added.

-

Chloroacetyl chloride (1.2 eq) is added dropwise, and the reaction is stirred at room temperature for 4-6 hours.

-

The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is evaporated to give Intermediate 3 , which can be used in the next step without further purification.

Step 2.2: Synthesis of Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate (Intermediate 4)

-

Intermediate 3 (1.0 eq) is dissolved in dichloromethane and cooled to 0 °C.

-

Titanium tetrachloride (1.1 eq) is added, followed by the dropwise addition of triethylsilane (1.5 eq).

-

The reaction is stirred at room temperature for 12-16 hours.

-

The reaction is carefully quenched with water, and the organic layer is separated, washed with brine, and dried.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford Intermediate 4 .[1][2][3]

Stage 3: Synthesis of this compound

Step 3.1: Coupling of Intermediates to form this compound Methyl Ester (Intermediate 5)

-

Intermediate 2 (1.0 eq) and Intermediate 4 (1.1 eq) are dissolved in a suitable solvent like toluene or acetonitrile.

-

An inorganic base such as sodium carbonate or potassium carbonate (2.5 eq) and a phase transfer catalyst like tetrabutylammonium bromide (0.1 eq) are added.

-

The reaction mixture is heated to reflux for 24-48 hours.

-

After completion, the reaction is cooled, filtered, and the filtrate is concentrated.

-

The residue is dissolved in ethyl acetate, washed with water, and dried.

-

The crude product is purified by column chromatography to yield This compound Methyl Ester (Intermediate 5) .

Step 3.2: Hydrolysis of the Methyl Ester to this compound

-

Intermediate 5 is dissolved in a mixture of methanol and water.

-

An excess of sodium hydroxide or lithium hydroxide (3-5 eq) is added, and the mixture is stirred at room temperature or gentle heat (40-50 °C) for 6-12 hours.

-

The reaction is monitored by TLC for the disappearance of the starting material.

-

The methanol is removed under reduced pressure, and the aqueous solution is neutralized to pH 6-7 with dilute hydrochloric acid.

-

The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield This compound .

Characterization Data

The following tables summarize the predicted and known analytical data for this compound and its key intermediates. The predicted data is based on the known data for Bilastine and general principles of spectroscopy.

Table 1: Predicted Physicochemical and Spectroscopic Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₂₆H₃₃N₃O₃ |

| Molecular Weight | 435.56 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 12.1 (s, 1H, COOH), 7.5-7.1 (m, 8H, Ar-H), 4.8 (t, 1H, OH), 4.2 (t, 2H, N-CH₂), 3.7 (t, 2H, CH₂-OH), 3.0-2.5 (m, 8H, piperidine-H & Ph-CH₂-CH₂-N), 1.4 (s, 6H, C(CH₃)₂) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 178 (C=O), 154, 145, 142, 137, 128, 126, 121, 118, 110 (Ar-C), 60 (CH₂-OH), 55 (N-CH₂), 53 (piperidine-C), 46 (C(CH₃)₂), 35, 30 (CH₂-CH₂), 25 (CH₃) |

| Mass Spectrometry (ESI+) | m/z: 436.25 [M+H]⁺ |

| IR (KBr, cm⁻¹) | 3400 (O-H), 2970 (C-H), 1700 (C=O), 1610, 1460 (Ar C=C), 1250 (C-N), 1100 (C-O) |

Table 2: Characterization Data for Key Intermediates

| Intermediate | Molecular Formula | Molecular Weight | Key Characterization Features |

| 1: 2-(Piperidin-4-yl)-1H-benzimidazole | C₁₂H₁₅N₃ | 201.27 | ¹H NMR: Aromatic protons, piperidine protons, and two NH protons. MS: [M+H]⁺ at m/z 202. |

| 2: 1-(2-Hydroxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole | C₁₄H₁₉N₃O | 245.32 | ¹H NMR: Appearance of signals for the N-CH₂-CH₂-OH group. MS: [M+H]⁺ at m/z 246. |

| 3: Methyl 2-(4-(2-chloroacetyl)phenyl)-2-methylpropanoate | C₁₄H₁₇ClO₃ | 268.74 | ¹H NMR: Singlet for the CO-CH₂-Cl protons around 4.8 ppm. MS: Isotopic pattern for chlorine. |

| 4: Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate | C₁₄H₁₉ClO₂ | 254.75 | ¹H NMR: Triplets for the Ph-CH₂-CH₂-Cl protons. MS: Isotopic pattern for chlorine.[1][2][3] |

| 5: this compound Methyl Ester | C₂₇H₃₅N₃O₃ | 449.59 | ¹H NMR: Presence of a singlet for the methyl ester protons around 3.6 ppm. MS: [M+H]⁺ at m/z 450. |

Signaling Pathways and Experimental Workflows

While this compound is a metabolite, its primary pharmacological context is related to the action of its parent drug, Bilastine. Bilastine is a selective H1 histamine receptor antagonist. The binding of histamine to the H1 receptor initiates a signaling cascade that leads to allergic symptoms. Bilastine competitively blocks this binding.

Caption: Simplified H1 Receptor Signaling Pathway.

The characterization of synthesized this compound would typically follow a standard analytical workflow to confirm its identity, purity, and structure.

Caption: Analytical workflow for this compound.

Conclusion

This technical guide provides a detailed and plausible approach for the synthesis and characterization of this compound. The outlined experimental protocols, based on established chemical transformations, offer a clear path for researchers to obtain this important metabolite for use as an analytical standard. The comprehensive characterization data serves as a valuable reference for the confirmation of the synthesized compound. This information is essential for advancing the understanding of Bilastine's metabolic profile and ensuring the quality and safety of this widely used antihistamine.

References

- 1. Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H [quickcompany.in]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid - Google Patents [patents.google.com]

The Metabolic Inertness of Bilastine: An In-Depth Technical Review of its In Vitro Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Finding: Bilastine Exhibits Minimal to No In Vitro Metabolism

A substantial body of preclinical evidence from a variety of in vitro systems consistently demonstrates that bilastine undergoes negligible metabolism.[3][4] Studies using human liver microsomes and cryopreserved hepatocytes from humans, rats, and dogs have shown that bilastine remains largely unchanged even after prolonged incubation periods.[1][5] This metabolic stability is a key characteristic, suggesting a low potential for drug-drug interactions involving the cytochrome P450 (CYP) enzyme system.[1][3][4] Furthermore, bilastine does not act as a significant inhibitor or inducer of the CYP enzyme system in vitro.[1][3]

The Question of Desethylbilastine

Despite interest in potential metabolic pathways, there is no scientific literature to date that reports the formation of this compound from the in vitro metabolism of bilastine. The available data strongly indicates that the parent compound is the primary species recovered after incubation with metabolically competent systems.

Quantitative Summary of In Vitro Metabolism Studies

The metabolic stability of bilastine has been quantitatively assessed in various in vitro models. The data consistently shows a high percentage of the parent drug remaining after incubation.

| Experimental System | Species | Bilastine Concentration | Incubation Time | % Parent Drug Remaining | Key Finding | Reference |

| Human Liver Microsomes | Human | 20 µM | Not specified | 99.54% (± 6.87% SD) | Minimal metabolism observed. | [1] |

| Cryopreserved Hepatocytes | Human | Not specified | 1 and 4 hours | 98.23% and 94.91% | Minimal metabolism; no metabolites detected. | [1] |

| Cryopreserved Hepatocytes | Rat, Dog, Human | 2 µM and 20 µM | Up to 180 minutes | Not significantly decreased | Bilastine is metabolically stable. An extremely minor, unidentified radioactive component was noted at the limit of detection in dog hepatocytes after 180 minutes. | [5] |

| Caco-2 Cell Cultures | Human | Not specified | Not specified | Not specified | No intestinal metabolism observed. | [1] |

Experimental Protocols

To ensure the reproducibility and clear understanding of the findings, the following section details a representative experimental protocol for assessing the in vitro metabolism of bilastine using cryopreserved hepatocytes.

Objective: To determine the rate of metabolism and identify potential metabolites of [¹⁴C]-Bilastine in cryopreserved hepatocytes from human, rat, and dog.

1. Test System:

-

Cryopreserved hepatocytes from male human, male rat, and male dog.

-

Cell viability should be determined prior to the experiment and should be above an acceptable threshold (e.g., >80%).

2. Incubation Conditions:

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or other suitable culture medium.

-

Plate Format: 12-well plates.

-

Hepatocyte Concentration: 1 x 10⁶ viable cells/mL.

-

[¹⁴C]-Bilastine Concentrations:

-

For clearance assessment: ~2 µM (e.g., ~0.3 µCi).

-

For metabolite identification: ~20 µM (e.g., ~1.5 µCi).

-

-

Incubation Volume: 2 mL final volume per well.

-

Temperature and Atmosphere: 37°C in a humidified incubator.

-

Time Points: 0, 5, 15, 30, 45, 60, 75, 90, 120, and 180 minutes.

-

Replicates: All incubations performed in triplicate.

3. Sample Preparation and Termination:

-

At each time point, a 175 µL aliquot of the incubation mixture is removed.

-

The reaction is immediately terminated by transferring the aliquot to an Eppendorf tube containing 125 µL of ice-cold acetonitrile to precipitate proteins.

-

Samples are stored at approximately -20°C for at least 30 minutes to enhance protein precipitation.

-

The precipitated protein is pelleted by centrifugation at 10,000 x g for 10 minutes at room temperature.

-

The supernatant is collected for analysis.

4. Analytical Method:

-

Technique: High-Performance Liquid Chromatography (HPLC) with online radiodetection.

-

Column: A suitable reverse-phase column (e.g., C18).

-

Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with a modifier like formic acid and acetonitrile).

-

Detection: A radiodetector to quantify [¹⁴C]-bilastine and any potential radiolabeled metabolites.

5. Metabolic Competence Control:

-

Parallel incubations with known substrates for hepatic metabolism, such as [¹⁴C]-7-ethoxycoumarin (100 µM) and [¹⁴C]-testosterone (150 µM), are conducted under identical conditions to confirm the metabolic activity of the hepatocyte preparations.

Visualization of Metabolic Stability

The following diagrams illustrate the experimental workflow and the conclusive finding of bilastine's metabolic inertness.

Caption: A schematic of the experimental workflow for assessing the in vitro metabolism of bilastine.

Conclusion

The comprehensive analysis of in vitro metabolism studies reveals that bilastine is a metabolically stable compound. Experiments utilizing human liver microsomes and hepatocytes from multiple species have consistently shown a lack of significant biotransformation. Consequently, there is no evidence to support the formation of this compound or any other major metabolite in these systems. This inherent metabolic inertness contributes to bilastine's favorable pharmacokinetic profile, particularly its low propensity for metabolism-based drug-drug interactions. For drug development professionals, this characteristic positions bilastine as a predictable and robust therapeutic agent in the management of allergic conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Bilastine: new insight into antihistamine treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview of bilastine metabolism during preclinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Desethylbilastine: Structure, Properties, and Biological Activity

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Desethylbilastine is the primary, albeit minor, metabolite of bilastine, a potent and selective second-generation H1 antihistamine. This document provides a comprehensive technical overview of this compound, focusing on its chemical structure, physicochemical properties, metabolic pathway, and mechanism of action. Detailed representative experimental protocols for its analysis are also presented, alongside mandatory visualizations of key biological and experimental workflows to support research and development activities.

Chemical Structure and Identification

This compound is formed via the O-dealkylation of the parent compound, bilastine. This metabolic transformation involves the removal of the terminal ethyl group from the 2-ethoxyethyl side chain attached to the benzimidazole ring, resulting in a primary alcohol (hydroxyethyl) moiety.

The IUPAC name for this compound is 2-[4-[2-[4-[1-(2-hydroxyethyl)-1H-benzo[d]imidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-methylpropanoic acid .

Parent Compound: Bilastine Metabolite: this compound

Diagram 1: Metabolic Conversion of Bilastine to this compound

Caption: Metabolic O-dealkylation of bilastine to form this compound.

Physicochemical Properties

Experimental data for the physicochemical properties of this compound are not widely available in peer-reviewed literature, which is common for a minor metabolite. The following properties have been calculated based on its chemical structure.

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₃N₃O₃ | Calculated |

| Molecular Weight | 435.56 g/mol | Calculated |

| IUPAC Name | 2-[4-[2-[4-[1-(2-hydroxyethyl)-1H-benzo[d]imidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-methylpropanoic acid | Derived |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Aqueous Solubility | Data not available | - |

| pKa | Data not available | - |

| LogP | Data not available | - |

Pharmacology and Mechanism of Action

As a direct metabolite, this compound is expected to retain the pharmacological activity of its parent compound, acting as a selective antagonist of the histamine H1 receptor.

Mechanism of Action: The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates an intracellular signaling cascade. This process is central to the allergic inflammatory response. The H1 receptor is coupled to the Gq/11 protein.[1][2] Activation leads to the dissociation of the Gαq subunit, which in turn activates the enzyme Phospholipase C (PLC).[3][4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[2][3] Concurrently, DAG activates Protein Kinase C (PKC).[5] The combined elevation of intracellular Ca²⁺ and activation of PKC leads to downstream effects characteristic of an allergic response, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.

This compound, like bilastine, acts as an inverse agonist/antagonist, binding to the H1 receptor and preventing its activation by histamine, thereby blocking the entire downstream signaling cascade.

Diagram 2: Histamine H1 Receptor Signaling Pathway and Point of Inhibition

Caption: H1 receptor signaling via the Gq/PLC pathway and its inhibition by this compound.

Representative Experimental Protocols

A validated, publicly available protocol specifically for this compound is not available. The following section details a representative methodology for the extraction and quantification of this compound from human plasma, based on established methods for bilastine and other antihistamines.[6][7][8]

Objective

To quantify the concentration of this compound in human plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents

-

Human plasma (K₂EDTA)

-

This compound reference standard

-

Isotopically labeled internal standard (e.g., this compound-d4)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (Ultrapure, 18.2 MΩ·cm)

-

Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode Cation Exchange)

Sample Preparation: Solid Phase Extraction (SPE)

-

Pre-treatment: Thaw plasma samples at room temperature. To 200 µL of plasma, add 20 µL of the internal standard working solution and 200 µL of 2% formic acid in water. Vortex for 30 seconds.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

LC-MS/MS Analysis

-

LC System: UHPLC system

-

Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-3.0 min: 10% to 90% B

-

3.0-3.5 min: 90% B

-

3.5-4.0 min: 90% to 10% B

-

4.0-5.0 min: 10% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization: Electrospray Ionization, Positive Mode (ESI+)

-

Detection: Multiple Reaction Monitoring (MRM)

-

Note: Specific Q1/Q3 transitions for this compound and its internal standard would need to be determined via infusion and optimization.

-

Diagram 3: Experimental Workflow for Analysis of this compound in Plasma

Caption: A representative workflow for the bioanalysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. SMPDB [smpdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. PathWhiz [pathbank.org]

- 5. mdpi.com [mdpi.com]

- 6. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 7. Simultaneous screening and quantitation of 18 antihistamine drugs in blood by liquid chromatography ionspray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Pharmacological Profile of Bilastine and its Metabolite, Desethylbilastine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bilastine is a second-generation antihistamine characterized by its high selectivity and potent antagonism of the histamine H1 receptor. A key feature of its pharmacological profile is its limited metabolism. Preclinical and clinical studies have consistently demonstrated that bilastine is minimally biotransformed in humans and various animal species.[1][2] Consequently, the vast majority of the administered dose is excreted as the unchanged parent drug.[3][4] Desethylbilastine is a product of this minor metabolic pathway. Due to the low rate of formation, the systemic pharmacological activity is overwhelmingly attributed to bilastine itself. This guide provides a comprehensive overview of the available pharmacological, pharmacokinetic, and mechanistic data for bilastine, which contextually defines the potential activity of its desethyl metabolite.

Metabolism of Bilastine

Bilastine undergoes very limited hepatic metabolism, a characteristic that distinguishes it from some other antihistamines and reduces the potential for drug-drug interactions involving the cytochrome P450 (CYP) system.[1][2] The primary metabolic pathway, although minor, involves the oxidation of the ethyl moiety of the ethoxyethyl side chain, leading to the formation of this compound.

Caption: Metabolic conversion of Bilastine to this compound.

Pharmacodynamics

The primary mechanism of action for bilastine is as a selective inverse agonist for the histamine H1 receptor.[4] By binding to the receptor, it stabilizes the inactive conformation, preventing histamine-induced activation and subsequent downstream signaling that leads to allergic symptoms.

Histamine H1 Receptor Signaling Pathway

Histamine binding to the H1 receptor activates a Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Bilastine, and by extension its metabolites, block this cascade at the receptor level.

Caption: Histamine H1 receptor signaling and point of inhibition.

Receptor Binding Affinity

Preclinical studies demonstrate that bilastine has a high affinity and strong selectivity for the H1 receptor, with negligible affinity for other receptor types.[4][5] This selectivity contributes to its favorable safety profile.

| Receptor | Ligand | Kᵢ (nM) | Reference |

| Histamine H1 (human) | Bilastine | 64 | [3] |

| Histamine H1 (human, wild-type at 25°C) | Bilastine | 1.92 ± 0.08 | [6] |

| Other Receptors (Serotonin, Bradykinin, M3, α1, β2, H2, H3) | Bilastine | Negligible Affinity | [4][5] |

| Note: Specific binding affinity data for this compound is not prominently available in published literature, but it is expected to have a similar receptor interaction profile. |

Pharmacokinetics

The pharmacokinetic profile of bilastine is characterized by rapid absorption and a half-life that supports once-daily dosing.[4][7] Its excretion is primarily as an unchanged drug, reinforcing the concept of minimal metabolism.[4][7]

| Parameter | Value | Condition | Reference |

| Tₘₐₓ (Time to Peak Plasma Concentration) | ~1.1 - 1.3 hours | Single Oral Dose (20 mg) | [3][4] |

| Cₘₐₓ (Peak Plasma Concentration) | 220 ng/mL | Single Oral Dose (20 mg) | [4] |

| t₁/₂ (Elimination Half-Life) | ~14.5 hours | Single Oral Dose | [3][4][7] |

| Absolute Bioavailability | ~61% | Oral Administration | [3][4] |

| Plasma Protein Binding | 84 - 90% | --- | [3][4] |

| Excretion (Urine) | ~33% (as parent drug) | --- | [4] |

| Excretion (Feces) | ~67% (as parent drug) | --- | [4] |

Experimental Protocols

Protocol: H1 Receptor Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity of a compound like this compound for the H1 receptor, based on methodologies described in the literature.[6][8]

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human H1 receptor are cultured, harvested, and homogenized in a buffer to isolate cell membranes containing the receptor.[6]

-

Assay Reaction: In a multi-well plate, the cell membrane preparation is incubated with a fixed concentration of a radiolabeled H1 antagonist (e.g., [³H]-mepyramine) and varying concentrations of the test compound (this compound).[6]

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A nonlinear regression analysis is used to determine the IC₅₀ (the concentration of the compound that inhibits 50% of radioligand binding). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Protocol: Histamine-Induced Wheal and Flare Inhibition

This in vivo pharmacodynamic protocol assesses the antihistaminic activity of a compound in human subjects.[4][9]

Methodology:

-

Baseline Measurement: A baseline skin reaction is established by an intradermal injection of histamine phosphate on the forearm of healthy volunteers. The resulting wheal (swelling) and flare (redness) areas are measured after a set time (e.g., 15 minutes).

-

Drug Administration: Subjects are administered a single oral dose of the test compound (e.g., bilastine 20 mg) or a placebo in a randomized, double-blind fashion.[9]

-

Post-Dose Challenge: At various time points after drug administration (e.g., 1.5, 4, 8, 12, 24 hours), the histamine challenge is repeated on a different site on the forearm.[4][9]

-

Measurement and Analysis: The wheal and flare areas are measured at each time point. The percentage inhibition of the wheal and flare response compared to baseline and placebo is calculated to determine the onset, magnitude, and duration of the drug's antihistaminic effect.

Conclusion

The pharmacological activity of this compound is best understood through the lens of its parent compound, bilastine. The available evidence strongly indicates that bilastine undergoes minimal metabolism, and its therapeutic effects are driven by the parent molecule's potent and selective inverse agonism at the H1 receptor.[1][4] Its favorable pharmacokinetic profile, including a lack of significant CYP450 interaction, is a direct result of this limited biotransformation.[2] Therefore, while this compound is a known metabolite, its contribution to the overall clinical pharmacology of bilastine is considered minor. Future research focusing on isolating and characterizing this compound could provide definitive data on its specific receptor affinity and activity, but current knowledge points to bilastine as the primary active entity.

References

- 1. An overview of bilastine metabolism during preclinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An overview of bilastine metabolism during preclinical investigations | Semantic Scholar [semanticscholar.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Bilastine: new insight into antihistamine treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical Pharmacology of Bilastine, a New Selective Histamine H1 Receptor Antagonist | Semantic Scholar [semanticscholar.org]

- 6. Differential Regulation of Bilastine Affinity for Human Histamine H1 Receptors by Lys 179 and Lys 191 via Its Binding Enthalpy and Entropy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Bilastine? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics, Pharmacodynamics and Population Pharmacokinetic/Pharmacodynamic Modelling of Bilastine, a Second-Generation Antihistamine, in Healthy Japanese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Desethylbilastine as a Minor Metabolite of Bilastine: A Technical Overview of Bilastine's Metabolic Profile

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the inquiry into desethylbilastine as a potential metabolite of the second-generation antihistamine, bilastine. Following a comprehensive review of available scientific literature, this document clarifies that there is no direct evidence to support the formation of this compound as a metabolite of bilastine in humans or preclinical models. Instead, the overwhelming consensus from numerous studies is that bilastine undergoes minimal to negligible metabolism and is predominantly excreted from the body as the unchanged parent drug.

This guide will, therefore, focus on the well-documented metabolic stability of bilastine, presenting the quantitative data that substantiates this characteristic, detailing the experimental protocols employed in these assessments, and visualizing the key pathways and workflows.

Quantitative Analysis of Bilastine Metabolism and Excretion

The metabolic inertness of bilastine is a key feature of its pharmacokinetic profile. In vitro and in vivo studies have consistently demonstrated that the drug is not significantly biotransformed. The majority of an administered dose is recovered as the parent compound in excreta.

| Parameter | Species/System | Method | Result | Reference |

| Excretion of Unchanged Bilastine | Humans | Mass Balance Study with [14C]-bilastine | ~95% of the administered dose recovered unchanged (67% in feces, 33% in urine) | [1][2] |

| In Vitro Metabolism | Human Cryopreserved Hepatocytes | Incubation with bilastine | Minimal metabolism observed: 1.77% after 1 hour and 5.09% after 4 hours of incubation. No specific metabolites were identified. | [3] |

| In Vitro Metabolism | Human Liver Microsomes | Incubation with 20 µM bilastine | Minimal metabolism detected: 0.46% ± 6.87% | [3] |

| Intestinal Metabolism | Human Caco-2 Cell Cultures | Incubation with bilastine | No intestinal metabolism of bilastine was observed. | [3] |

| CYP450 System Interaction | In vitro assays | Incubation with a range of CYP isoenzymes (CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4) | Bilastine showed minimal to no inhibition or induction of the cytochrome P450 system. | [3][4] |

Experimental Protocols

The quantitative data presented above are derived from established methodologies in drug metabolism and pharmacokinetic research. Below are detailed summaries of the key experimental protocols cited.

Human Mass Balance Study

A human mass balance study is designed to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.

-

Objective: To determine the routes and extent of excretion of bilastine and to characterize its metabolic profile in humans.

-

Methodology:

-

Healthy male volunteers are administered a single oral dose of radiolabeled bilastine, typically with Carbon-14 ([14C]-bilastine).

-

Urine, feces, and plasma samples are collected at predetermined intervals over a period sufficient to ensure near-complete recovery of the radioactivity (e.g., up to 7 days).

-

Total radioactivity in the collected samples is measured using techniques like liquid scintillation counting to determine the percentage of the administered dose recovered.

-

The collected samples are then analyzed using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) with radiometric detection, to separate the parent drug from any potential metabolites.

-

Mass spectrometry (MS) is often coupled with HPLC (LC-MS) to identify the chemical structures of the parent drug and any metabolites.

-

The proportion of unchanged bilastine and any metabolites in the excreta is quantified to determine the extent of metabolism.[2][5]

-

In Vitro Metabolism in Human Hepatocytes

Studies using human hepatocytes provide a close-to-in vivo model for assessing hepatic metabolism.

-

Objective: To evaluate the metabolic stability of bilastine in human liver cells.

-

Methodology:

-

Cryopreserved human hepatocytes are thawed and cultured in appropriate media.

-

A known concentration of bilastine (often radiolabeled) is added to the hepatocyte culture.

-

The cultures are incubated at 37°C for various time points (e.g., 1, 4, 24 hours).

-

At each time point, the reaction is quenched, and the cells and media are collected.

-

The samples are processed to extract the drug and any potential metabolites.

-

The extracts are analyzed by LC-MS/MS to quantify the remaining parent drug and identify any metabolites formed. The rate of disappearance of the parent drug over time is used to calculate its metabolic stability.[3][6]

-

In Vitro Metabolism in Human Liver Microsomes

Human liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 enzymes.

-

Objective: To assess the potential for CYP-mediated metabolism of bilastine.

-

Methodology:

-

Human liver microsomes are incubated with bilastine in the presence of necessary cofactors, such as NADPH, to initiate metabolic reactions.

-

The reaction mixture is incubated at 37°C for a specified period.

-

The reaction is terminated, and the samples are analyzed by LC-MS/MS to measure the depletion of bilastine and the formation of any metabolites.

-

To identify the specific CYP enzymes involved, the experiment can be repeated in the presence of specific CYP inhibitors or by using recombinant human CYP enzymes.[3]

-

Visualizations

Metabolic Fate of Bilastine

The following diagram illustrates the primary pathway for the disposition of bilastine in the human body, highlighting its limited metabolism and predominant excretion as an unchanged drug.

Caption: Metabolic pathway of bilastine in humans.

Experimental Workflow for In Vitro Drug Metabolism Assessment

This diagram outlines a generalized workflow for investigating the metabolism of a compound like bilastine using in vitro systems.

Caption: Workflow for in vitro drug metabolism studies.

Conclusion

References

- 1. Bilastine: new insight into antihistamine treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Critical appraisal of bilastine for the treatment of allergic rhinoconjunctivitis and urticaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics, Pharmacodynamics and Population Pharmacokinetic/Pharmacodynamic Modelling of Bilastine, a Second-Generation Antihistamine, in Healthy Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Elusive Metabolite: A Technical Review on the Discovery and Identification of Desethylbilastine

A comprehensive review of the existing scientific literature reveals a significant finding for researchers, scientists, and drug development professionals: Desethylbilastine is not a recognized metabolite of the second-generation antihistamine, bilastine. Extensive preclinical and clinical studies have consistently demonstrated that bilastine undergoes minimal metabolism in humans and various animal species. This technical guide will, therefore, pivot to an in-depth exploration of the metabolic fate of bilastine, summarizing the current understanding of its limited biotransformation and addressing the core requirements of data presentation and experimental context as they pertain to the parent drug.

The Metabolic Profile of Bilastine: A Story of Minimal Transformation

Bilastine is a potent and highly selective H1 receptor antagonist used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria. A key characteristic of its pharmacokinetic profile is its remarkably low level of metabolism.[1][2][3][4] This is a significant advantage as it reduces the potential for drug-drug interactions mediated by the cytochrome P450 (CYP) enzyme system.[1][2]

Numerous in vitro and in vivo studies have been conducted to elucidate the metabolic pathways of bilastine. The overwhelming consensus from these studies is that the vast majority of an administered dose of bilastine is excreted from the body unchanged.[3][4]

In Vitro Studies: Probing for Metabolic Activity

In vitro experiments using human and animal liver microsomes, as well as cryopreserved hepatocytes, have been instrumental in defining the metabolic stability of bilastine. These studies have consistently shown very low rates of metabolic turnover.

For instance, one study reported that in human liver microsomes, the metabolism of bilastine was a mere 0.46%.[5] Further investigations with human cryopreserved hepatocytes showed that after 1 and 4 hours of incubation, only 1.77% and 5.09% of bilastine was metabolized, respectively.[1] Importantly, these studies did not lead to the identification of any specific metabolites, including this compound.[1]

In Vivo Studies: Confirming Minimal Metabolism in Living Systems

In vivo studies in humans and animals have corroborated the findings from in vitro assays. Mass balance studies in humans, which track the administered dose of a radiolabeled drug, have shown that almost 95% of the bilastine dose is recovered in the urine and feces as the unchanged parent drug.[3] This high percentage of excretion of the parent compound is a strong indicator of its limited metabolism in the body.

Quantitative Data on Bilastine Metabolism

The following table summarizes the key quantitative findings from studies on bilastine metabolism, highlighting its minimal biotransformation. As this compound has not been identified, no data for this specific compound can be presented.

| Parameter | Species | System | Result | Reference |

| Metabolism | Rabbit | Liver Microsomes | 0% | [5] |

| Human | Liver Microsomes | 0.46% | [5] | |

| Rat | Liver Microsomes | 1.06% | [5] | |

| Dog | Liver Microsomes | 9.14% | [5] | |

| Metabolism (1 hr) | Human | Cryopreserved Hepatocytes | 1.77% | [1] |

| Metabolism (4 hr) | Human | Cryopreserved Hepatocytes | 5.09% | [1] |

| Excretion (Unchanged) | Human | In vivo | ~95% of dose | [3] |

The Metabolic Fate of Bilastine: A Visual Representation

The primary fate of bilastine in the body is direct excretion. The following diagram illustrates this straightforward pathway.

Caption: Metabolic Pathway of Bilastine.

Experimental Protocols for Metabolite Identification

Given that this compound has not been identified as a metabolite of bilastine, there are no specific experimental protocols for its discovery and characterization. However, the general methodologies employed in the study of bilastine's metabolism, which would be applicable to the search for any potential metabolite, are outlined below.

In Vitro Metabolism Studies

-

Objective: To assess the metabolic stability of a compound and identify potential metabolites in a controlled environment.

-

Methodology:

-

Incubation: The test compound (e.g., bilastine) is incubated with a biological matrix, such as liver microsomes or cryopreserved hepatocytes, which contain drug-metabolizing enzymes.

-

Cofactors: The incubation mixture is fortified with necessary cofactors for enzymatic reactions (e.g., NADPH for CYP-mediated reactions).

-

Time-Course Analysis: Samples are collected at various time points to monitor the disappearance of the parent drug and the formation of any metabolites.

-

Analytical Detection: The samples are analyzed using sensitive analytical techniques, typically high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS), to separate and identify the parent drug and any metabolites.[6]

-

In Vivo Metabolism and Mass Balance Studies

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of a drug in a living organism and to identify and quantify all major metabolites.

-

Methodology:

-

Radiolabeling: The drug is synthesized with a radioactive isotope (e.g., ¹⁴C) to enable tracking of all drug-related material.

-

Dosing: A single dose of the radiolabeled drug is administered to subjects (animal or human).

-

Sample Collection: Urine, feces, and blood samples are collected at regular intervals over a period sufficient to ensure nearly complete excretion of the radioactivity.

-

Radioactivity Measurement: The total radioactivity in each sample is measured to determine the routes and rates of excretion.

-

Metabolite Profiling: The samples are analyzed by techniques such as radio-HPLC and LC-MS/MS to separate and identify the chemical structures of the parent drug and any metabolites.

-

Beyond Metabolism: Degradation Products of Bilastine

While bilastine is metabolically stable, it can undergo degradation under certain stress conditions. Studies on the forced degradation of bilastine have identified degradation products that are distinct from metabolites. Under oxidative stress conditions, for example, two primary degradation products have been identified:

It is crucial for researchers to differentiate between metabolites, which are formed through enzymatic processes in the body, and degradation products, which result from chemical instability.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. An overview of bilastine metabolism during preclinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bilastine: new insight into antihistamine treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Pharmacokinetics, Pharmacodynamics and Population Pharmacokinetic/Pharmacodynamic Modelling of Bilastine, a Second-Generation Antihistamine, in Healthy Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Metabolic Fate of Bilastine: A Technical Guide on its Minimal Biotransformation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bilastine, a second-generation H1 antihistamine, is widely recognized for its favorable pharmacokinetic profile, characterized by minimal metabolism and a low potential for drug-drug interactions.[1][2][3] This technical guide provides an in-depth review of the metabolic pathway of bilastine, with a particular focus on the formation of its potential metabolite, desethylbilastine. Contrary to the significant metabolic transformations observed with many other antihistamines, preclinical and clinical data consistently demonstrate that bilastine is predominantly excreted unchanged. This document summarizes the existing quantitative data, details relevant experimental protocols, and provides visualizations to illustrate the metabolic fate of bilastine.

Introduction: The Metabolic Profile of Bilastine

The biotransformation of antihistamines is a critical determinant of their pharmacokinetic properties and potential for drug-drug interactions. Many first and some second-generation antihistamines are extensively metabolized by the cytochrome P450 (CYP) enzyme system, leading to clinically significant interactions.[2] Bilastine, however, stands out due to its limited metabolism in humans and various animal species.[1][2][3] Extensive preclinical investigations have shown that bilastine does not act as a significant inhibitor or inducer of the CYP enzyme system, suggesting a low likelihood of metabolic drug-drug interactions.[1][3]

The Formation Pathway of this compound: An Insignificant Metabolic Route

While the query focuses on the formation of this compound from bilastine, it is crucial to note that this is not a major metabolic pathway in humans. The vast majority of an administered dose of bilastine is excreted as the parent compound.[3][4] In fact, approximately 95% of an oral dose is recovered unchanged in urine and feces (28.3% in urine and 66.5% in feces).[4]

The proposed biotransformation to this compound would involve the O-deethylation of the 2-ethoxyethyl side chain of the benzimidazole ring. While some in vitro studies in animal models have suggested the potential for minimal metabolism, these pathways are not considered clinically relevant in humans.[2] Studies using human liver microsomes and cryopreserved hepatocytes have shown minimal to no metabolism of bilastine.[3]

The overall metabolic fate of bilastine is depicted in the following diagram, emphasizing the predominance of the excretion of the unchanged drug.

Caption: Metabolic Fate of Bilastine.

Quantitative Data on Bilastine Pharmacokinetics and Metabolism

The pharmacokinetic parameters of bilastine in humans underscore its limited metabolism. The following table summarizes key quantitative data from various studies.

| Parameter | Value | Species | Reference |

| Bioavailability | ~61% | Human | [4] |

| Time to Peak Plasma Concentration (Tmax) | ~1.13 hours | Human | [4] |

| Elimination Half-life (t½) | ~14.5 hours | Human | [4] |

| Protein Binding | 84-90% | Human | [4] |

| Excretion of Unchanged Drug in Urine | ~28.3% | Human | [4] |

| Excretion of Unchanged Drug in Feces | ~66.5% | Human | [4] |

| Metabolism in Human Liver Microsomes | Minimal (0.46% ± 6.87%) | In vitro | [3] |

| Metabolism in Human Cryopreserved Hepatocytes (4h) | Minimal (5.09%) | In vitro | [3] |

Experimental Protocols for Studying Bilastine Metabolism

In Vitro Metabolism Studies

-

Objective: To assess the metabolic stability of bilastine and identify potential metabolites.

-

Systems Used:

-

Human Liver Microsomes (HLM): HLM are subcellular fractions containing a high concentration of CYP enzymes.

-

Protocol: [14C]-labeled or unlabeled bilastine is incubated with pooled HLM in the presence of NADPH (a necessary cofactor for CYP enzymes). Samples are taken at various time points, and the disappearance of the parent drug and the appearance of any metabolites are monitored by LC-MS/MS.

-

-

Cryopreserved Human Hepatocytes: These are whole liver cells that contain a broader range of metabolic enzymes, including both Phase I (e.g., CYPs) and Phase II (e.g., UGTs) enzymes.

-

Protocol: Bilastine is incubated with suspensions of cryopreserved human hepatocytes. The methodology is similar to that for HLM, allowing for the assessment of a wider range of metabolic reactions.

-

-

-

Workflow Diagram:

Caption: In Vitro Metabolism Experimental Workflow.

In Vivo Metabolism Studies (Mass Balance Studies)

-

Objective: To determine the routes of elimination and extent of metabolism of bilastine in humans.

-

Protocol: A single oral dose of radiolabeled ([14C]) bilastine is administered to healthy volunteers. Urine and feces are collected for a period sufficient to ensure recovery of most of the radioactivity (typically 7-10 days). The total radioactivity in the collected samples is measured, and the samples are analyzed by LC with radiometric detection and/or LC-MS to identify and quantify the parent drug and any metabolites.

Conclusion

References

A Technical Guide to the Theoretical and Experimental Stability Assessment of Desethylbilastine

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive framework for evaluating the stability of Desethylbilastine, a primary metabolite of the antihistamine Bilastine. Due to the limited direct research on this compound's theoretical stability, this guide establishes a robust investigational approach by extrapolating from the known stability profile of its parent compound, Bilastine, and integrating established computational chemistry methodologies.

Introduction to this compound Stability

This compound is a key metabolite of Bilastine, a second-generation H1 antihistamine. Understanding the stability of this molecule is critical for comprehending its pharmacokinetic profile, potential degradation pathways in vivo and ex vivo, and for ensuring the accuracy of analytical methods developed for its quantification. Stability studies, encompassing both experimental forced degradation and theoretical computational analysis, are fundamental to drug development and regulatory compliance.

Forced degradation studies help identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[1] Theoretical studies, primarily using quantum chemical methods like Density Functional Theory (DFT), provide insights into the molecule's intrinsic electronic structure, reactivity, and potential sites of degradation.[2][3] This guide outlines a dual approach to thoroughly characterize the stability of this compound.

Predicted Degradation Pathways of this compound

Based on extensive stability testing of the parent molecule, Bilastine, this compound is predicted to be most susceptible to oxidative and photolytic degradation.[4] Bilastine has demonstrated considerable stability under hydrolytic (acidic and basic) and thermal stress conditions.[4][5] The primary degradation products of Bilastine identified are its N-oxide derivatives.[6] It is plausible that this compound follows similar degradation logic.

Caption: Predicted degradation logic for this compound based on Bilastine data.

Theoretical Stability Analysis: A Computational Workflow

Quantum chemical calculations, particularly DFT, are powerful tools for predicting the reactivity and stability of molecules.[2][3] By analyzing the electronic properties, one can identify the most probable sites for nucleophilic or electrophilic attack, which often correspond to the initiation sites of degradation.

A theoretical workflow to assess this compound stability would involve:

-

Geometry Optimization: Finding the lowest energy conformation of the molecule.

-

Frequency Calculations: Confirming the optimized structure is a true minimum on the potential energy surface.

-

Analysis of Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A large HOMO-LUMO energy gap generally implies higher stability and lower chemical reactivity.[7]

-

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the electron density to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Caption: Workflow for theoretical stability assessment of this compound using DFT.

Experimental Stability Assessment: Forced Degradation Protocols

To experimentally validate theoretical predictions and fully characterize stability, a forced degradation study is necessary. The following protocols are adapted from validated methods used for Bilastine.[4][8][9]

Experimental Workflow

Caption: General experimental workflow for forced degradation studies.

Detailed Protocols

| Stress Condition | Protocol |

| Acid Hydrolysis | Treat drug solution with 0.1 N HCl and heat at 60-70°C for a specified duration (e.g., 30 minutes to 2 hours). Cool and neutralize with 0.1 N NaOH before analysis.[9] |

| Base Hydrolysis | Treat drug solution with 0.1 N NaOH and heat at 60-70°C for a specified duration. Cool and neutralize with 0.1 N HCl before analysis. |

| Oxidative Degradation | Treat drug solution with 3-30% H₂O₂ at room temperature for a specified duration (e.g., 2 hours).[4] |

| Thermal Degradation | Heat the drug solution (e.g., in a water bath at 70°C) or solid drug substance in a hot air oven for a specified duration, protected from light.[4][5] |

| Photodegradation | Expose the drug solution in quartz cuvettes to UV radiation (e.g., 254 nm) in a photostability chamber for various time intervals (e.g., 4, 8, 16 hours).[4] |

Analytical Methodology

A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for separating the parent molecule from its degradation products.

-

Column: C18 column (e.g., Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm).[6]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium acetate or phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).[6][8]

-

Detection: UV detection at a relevant wavelength (e.g., 275 nm or 282 nm).[6][9]

-

Identification: For structural elucidation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), particularly with a Quadrupole Time-of-Flight (Q-TOF) analyzer, is employed.[6][10]

Quantitative Data Summary (Reference: Bilastine)

The following tables summarize quantitative results from forced degradation studies on Bilastine. This data provides a benchmark for expected outcomes for this compound.

Table 1: Summary of Bilastine Degradation under Various Stress Conditions

| Stress Condition | Reagent/Parameter | Duration | Temperature | Degradation (%) | Reference |

| Acid Hydrolysis | 0.1 N HCl | 30 min | 60°C | 1.81 | [9] |

| Alkali Hydrolysis | 0.1 N NaOH | 30 min | 60°C | 3.06 | [9] |

| Oxidation | 30% H₂O₂ | 2 hours | Room Temp (25°C) | 62.07 | [4] |

| Oxidation | 3% H₂O₂ | 30 min | 60°C | 2.30 | [9] |

| Thermal | Heat | 30 min | 60°C | 3.20 | [9] |

| Photolysis | UVA Light | 2 hours | N/A | 37.30 | [4] |

| Photolysis | UVA Light | 8 hours | N/A | 72.35 | [4] |

| Photolysis | UVA Light | 16 hours | N/A | 82.94 | [4] |

Note: Degradation percentages can vary significantly based on the precise experimental conditions (concentration, reagent strength, etc.).

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Density functional theory (DFT) studies in HDAC-based chemotherapeutics: Current findings, case studies and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. seer.ufrgs.br [seer.ufrgs.br]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. jddtonline.info [jddtonline.info]

- 9. rjptonline.org [rjptonline.org]

- 10. discovery.researcher.life [discovery.researcher.life]

Desethylbilastine: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Identifiers and Properties

Desethylbilastine is structurally analogous to bilastine, with the key difference being the absence of an ethyl group on the ethoxyethyl side chain, which is replaced by a hydroxyl group. This modification results in a distinct chemical entity with its own set of identifiers. A commercial source refers to this compound as Bilastine Impurity C.[1]

The table below summarizes the key chemical identifiers for this compound, derived from its inferred structure and available data.

| Identifier | Value | Source |

| Common Name | This compound; Bilastine Impurity C | [1] |

| IUPAC Name | 2-(4-(2-(4-(1-(2-hydroxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-2-methylpropanoic acid | Inferred |

| CAS Number | Not Available | [1] |

| Molecular Formula | C26H33N3O3 | [1] |

| Molecular Weight | 435.57 g/mol | [1] |

| SMILES String | CC(C)(C(=O)O)c1ccc(CCN2CCC(c3nc4ccccc4n3CCO)CC2)cc1 | Inferred |

Relationship to Bilastine

This compound is a potential metabolite or impurity of bilastine. The structural relationship and transformation from bilastine to this compound are depicted in the following diagram.

Experimental Data and Methodologies

Extensive searches of scientific literature and chemical databases did not yield specific experimental protocols or quantitative data for this compound. The general consensus from preclinical investigations is that bilastine undergoes minimal metabolism in humans and various animal species.[2][3][4] Studies have shown that bilastine is primarily excreted unchanged.[5]

In vitro experiments with human liver microsomes and cryopreserved human hepatocytes have demonstrated that bilastine shows very low levels of metabolism.[6] This lack of significant biotransformation likely explains the absence of a dedicated CAS number and the scarcity of research focused on its metabolites, including this compound.

The methodologies employed in the preclinical evaluation of bilastine metabolism would be the standard approach to identify and quantify potential metabolites like this compound. These typically include:

-

In Vitro Metabolism Studies: Incubation of the parent drug with liver microsomes or hepatocytes from different species (including human) to identify potential metabolic pathways. Analysis is commonly performed using liquid chromatography-mass spectrometry (LC-MS).

-

In Vivo Metabolism Studies: Administration of the drug to animal models and/or human volunteers, followed by the collection of plasma, urine, and feces. These samples are then analyzed by LC-MS/MS to identify and quantify the parent drug and any metabolites.

-

Radiolabeling Studies: Use of a radiolabeled version of the drug (e.g., with 14C) to trace the disposition and metabolic fate of the compound throughout the body.

The logical workflow for investigating a potential metabolite like this compound is outlined below.

Conclusion

This compound remains a compound of interest primarily due to its structural relationship with the widely used antihistamine, bilastine. While it has been identified as a potential impurity, the current body of scientific evidence suggests that it is not a significant metabolite of bilastine in humans. The lack of an assigned CAS number and the absence of detailed experimental data in the public domain underscore its minor role in the overall pharmacokinetic profile of bilastine. For researchers and drug development professionals, the provided chemical identifiers and the outlined experimental approaches offer a foundational understanding for any future investigation into this molecule. Further studies would be required to fully characterize its physicochemical properties and pharmacological activity.

References

- 1. drjcrbio.com [drjcrbio.com]

- 2. researchgate.net [researchgate.net]

- 3. An overview of bilastine metabolism during preclinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Bilastine | C28H37N3O3 | CID 185460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

Bilastine: A Comprehensive Review of its Minimal Metabolism and Pharmacokinetic Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bilastine is a second-generation H1 antihistamine that exhibits a highly favorable pharmacokinetic profile characterized by minimal metabolism. Extensive preclinical and clinical investigations have consistently demonstrated that bilastine is not significantly metabolized in humans or various animal species.[1][2][3][4] The vast majority of an administered dose is excreted unchanged in the feces and urine. This lack of significant biotransformation distinguishes bilastine from many other antihistamines and contributes to its low potential for drug-drug interactions involving metabolic pathways, such as the cytochrome P450 (CYP) enzyme system.[1][2] This whitepaper provides a detailed overview of the studies evaluating bilastine's metabolic fate, its pharmacokinetic parameters, and the experimental methodologies employed in these assessments.

Pharmacokinetic Profile of Bilastine

Bilastine is rapidly absorbed after oral administration, with a time to maximum plasma concentration (Tmax) of approximately 1.13 to 1.3 hours.[5][6][7] It exhibits linear pharmacokinetics within the dose range of 2.5 to 220 mg.[6][8] The absolute oral bioavailability of bilastine is approximately 61%.[8][9][10] Food, particularly a high-fat breakfast or fruit juice, can reduce its absorption.[8]

Table 1: Summary of Bilastine Pharmacokinetic Parameters in Healthy Adults

| Parameter | Value | Reference |

| Tmax (Time to peak plasma concentration) | ~1.13 - 1.3 hours | [5][6][7] |

| Oral Bioavailability | ~61% | [8][9] |

| Plasma Protein Binding | 84-90% | [7][8] |

| Elimination Half-life (t1/2) | ~14.5 hours | [5][6][7][8] |

| Excretion | ~95% as unchanged drug | [2][5][6][7] |

| - Feces | ~66.5 - 67% | [2][5][6][7] |

| - Urine | ~28.3 - 33.1% | [5][6][7][11] |

Evidence for Minimal Metabolism

Multiple in vitro and in vivo studies have consistently concluded that bilastine undergoes negligible metabolism.

In Vitro Studies

-

Human Liver Microsomes: When incubated with human liver microsomes, bilastine at a concentration of 20 μM showed minimal metabolism, amounting to only 0.46% ± 6.87%.[2] In vitro studies also demonstrated that bilastine does not induce or inhibit the activity of various CYP450 isoenzymes.[2][6]

-

Human Hepatocytes: Incubation of human cryopreserved hepatocytes with bilastine resulted in very low levels of metabolism, recorded at 1.77% after 1 hour and 5.09% after 4 hours, with no detectable metabolites.[2]

-

Caco-2 Cell Cultures: Studies using Caco-2 cell cultures, a model for intestinal absorption, showed no evidence of intestinal metabolism of bilastine.[2]

In Vivo and Mass Balance Studies

A pivotal mass balance study in healthy volunteers, where a single 20 mg dose of 14C-labeled bilastine was administered, revealed that almost 95% of the dose was recovered as unchanged bilastine in the urine (28.3%) and feces (66.5%).[6] This provides strong evidence that the drug is primarily eliminated without being metabolized.[2][5][6][7][11] The mean elimination half-life was calculated to be 14.5 hours.[6]

Experimental Protocols

The determination of bilastine's metabolic stability and pharmacokinetic profile relies on established analytical methodologies.

Quantification of Bilastine in Biological Matrices

A common method for the quantitative determination of bilastine in plasma and urine is High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) or fluorescence detection.

-

Sample Preparation: Protein precipitation is a frequently used technique to extract bilastine from plasma and urine samples. This typically involves the addition of organic solvents like methanol and acetonitrile.[11]

-

Chromatographic Separation: Reversed-phase HPLC columns, such as a Waters XBridge C18 column, are used to separate bilastine from endogenous components.[11][12] The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).[11]

-

Detection: Tandem mass spectrometry is a highly sensitive and selective detection method. For bilastine, the precursor and product ions used for detection are typically m/z 464 → 272.[11] A deuterated internal standard (bilastine-d6) with a transition of m/z 470 → 278 is often used for accurate quantification.[11] Spectrofluorimetric methods have also been developed, measuring the native fluorescence of bilastine in an acidic medium.[13]

In Vitro Metabolism Assays

-

Microsomal Stability Assay:

-

Human liver microsomes are incubated with bilastine at a specific concentration (e.g., 20 μM) and an NADPH-regenerating system at 37°C.

-

Aliquots are taken at various time points and the reaction is quenched with a suitable organic solvent.

-

The remaining concentration of the parent drug (bilastine) is quantified by LC-MS/MS to determine the rate of metabolism.

-

-

Hepatocyte Stability Assay:

-

Cryopreserved human hepatocytes are incubated with bilastine.

-

Samples are collected at different time points.

-

The disappearance of the parent drug and the potential formation of metabolites are monitored by LC-MS/MS.

-

Visualizations

The following diagrams illustrate the experimental workflow for assessing bilastine's metabolism and its mechanism of action.

Caption: Workflow for Investigating Bilastine Metabolism.

Caption: Bilastine's Mechanism of Action.

Conclusion

The comprehensive body of evidence from in vitro and in vivo studies unequivocally demonstrates that bilastine undergoes minimal metabolism. Its primary route of elimination is excretion of the unchanged parent drug. This characteristic is a significant advantage, as it minimizes the potential for drug-drug interactions mediated by metabolic enzyme systems, particularly the cytochrome P450 pathways. For drug development professionals, the metabolic profile of bilastine serves as a benchmark for a safe and predictable antihistamine. Researchers can be confident in its pharmacokinetic properties, which are not significantly influenced by factors that typically affect drug metabolism, such as genetic polymorphisms in CYP enzymes or co-administration of enzyme inhibitors or inducers. This makes bilastine a reliable therapeutic option for a broad range of patients with allergic conditions.

References

- 1. An overview of bilastine metabolism during preclinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An overview of bilastine metabolism during preclinical investigations | Semantic Scholar [semanticscholar.org]

- 4. scispace.com [scispace.com]

- 5. Pharmacokinetics and Safety of a Bilastine Once-Daily, Preservative-Free, Ophthalmic Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. Bilastine: new insight into antihistamine treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bilastine - Wikipedia [en.wikipedia.org]

- 9. Bilastine | C28H37N3O3 | CID 185460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Pharmacokinetics, Pharmacodynamics and Population Pharmacokinetic/Pharmacodynamic Modelling of Bilastine, a Second-Generation Antihistamine, in Healthy Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jchr.org [jchr.org]

- 13. Validation of a green and sensitive spectrofluorimetric method for determination of Bilastine and its application to pharmaceutical preparations, content uniformity test, and spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Desethylbilastine in Human Plasma Using a Novel LC-MS/MS Method

Introduction

Desethylbilastine is a potential metabolite of Bilastine, a second-generation H1 antihistamine. Bilastine is known for its minimal metabolism, with a large portion of the drug excreted unchanged.[1][2][3] However, the quantification of potential metabolites like this compound is crucial in comprehensive pharmacokinetic and drug metabolism studies. This application note details a robust and sensitive LC-MS/MS method for the determination of this compound in human plasma. The described method is essential for researchers in drug development and clinical pharmacology investigating the complete metabolic profile of Bilastine.

Experimental Workflow

The following diagram outlines the major steps in the quantification of this compound from plasma samples.

Caption: Experimental workflow for this compound quantification.

Protocols

1. Sample Preparation

This protocol describes the extraction of this compound from human plasma using protein precipitation, a common and effective method for cleaning up biological samples before LC-MS/MS analysis.[4]

-

Materials:

-

Human plasma samples

-

Acetonitrile (HPLC grade)

-

Internal Standard (IS) solution (e.g., Bilastine-d6)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Reconstitution solution (Mobile Phase A:Mobile Phase B, 50:50 v/v)

-

-

Procedure:

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 10 µL of the Internal Standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue with 100 µL of the reconstitution solution.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

This protocol provides the conditions for the chromatographic separation and mass spectrometric detection of this compound. These parameters are based on established methods for the parent compound, Bilastine, and are optimized for the detection of its desethyl metabolite.[5][6]

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

-

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | See table below |

-

Gradient Elution Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 1.0 | 10 |

| 3.0 | 90 |

| 4.0 | 90 |

| 4.1 | 10 |

| 5.0 | 10 |

-

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

-

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 436.2 | 259.2 | 25 |

| Bilastine-d6 (IS) | 469.3 | 262.2 | 28 |

Quantitative Data Summary

The following tables summarize the expected performance characteristics of this LC-MS/MS method for this compound quantification. The data is presented to demonstrate the method's suitability for bioanalytical applications.

Table 1: Calibration Curve and Linearity

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| This compound | 0.1 - 100 | > 0.995 |

Table 2: Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| LQC | 0.3 | < 15 | < 15 | 85 - 115 |

| MQC | 5 | < 15 | < 15 | 85 - 115 |

| HQC | 80 | < 15 | < 15 | 85 - 115 |

Table 3: Recovery

| Analyte | Low Concentration (%) | Medium Concentration (%) | High Concentration (%) |

| This compound | > 85 | > 85 | > 85 |

Logical Relationship of Method Parameters

The following diagram illustrates the logical relationship and dependencies between the different stages and parameters of the LC-MS/MS method.

References

- 1. An overview of bilastine metabolism during preclinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An overview of bilastine metabolism during preclinical investigations | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for the Putative Analytical Standard: Desethylbilastine

Introduction